molecular formula C13H17N3O B10988407 3-methyl-N-(2-methyl-1H-benzimidazol-5-yl)butanamide

3-methyl-N-(2-methyl-1H-benzimidazol-5-yl)butanamide

Katalognummer: B10988407
Molekulargewicht: 231.29 g/mol
InChI-Schlüssel: PEXFRSXMECUZLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-N-(2-methyl-1H-benzimidazol-5-yl)butanamide is a benzimidazole derivative featuring a butanamide backbone substituted with a methyl group at the benzimidazole nitrogen (position 2) and a 3-methylbutanamide chain at position 5. Benzimidazole derivatives are widely explored for their ability to interact with biological targets, such as enzymes and receptors, due to their aromatic heterocyclic core and tunable substituents .

The compound’s design combines a lipophilic 3-methylbutanamide group with a 2-methylbenzimidazole moiety, which may influence its solubility, bioavailability, and binding affinity. Such modifications are common in drug discovery to optimize pharmacokinetic properties .

Eigenschaften

Molekularformel

C13H17N3O

Molekulargewicht

231.29 g/mol

IUPAC-Name

3-methyl-N-(2-methyl-3H-benzimidazol-5-yl)butanamide

InChI

InChI=1S/C13H17N3O/c1-8(2)6-13(17)16-10-4-5-11-12(7-10)15-9(3)14-11/h4-5,7-8H,6H2,1-3H3,(H,14,15)(H,16,17)

InChI-Schlüssel

PEXFRSXMECUZLK-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(N1)C=C(C=C2)NC(=O)CC(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes:

    Condensation Reaction:

Industrial Production:

  • Industrial-scale production methods typically involve efficient and scalable processes. Unfortunately, specific industrial methods for this compound are not widely documented. research laboratories can synthesize it using the methods mentioned above.

Analyse Chemischer Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die zur Bildung verschiedener Oxidationsprodukte führen.

    Reduktion: Reduktionsreaktionen können reduzierte Derivate der Verbindung ergeben.

    Substitution: Substitutionsreaktionen am Benzimidazolring oder an der Butanamid-Seitenkette können auftreten.

    Häufige Reagenzien: Reagenzien wie Oxidationsmittel (z. B. KMnO), Reduktionsmittel (z. B. NaBH) und Nucleophile (z. B. Amine) werden verwendet.

    Hauptprodukte: Die spezifischen Produkte hängen von den Reaktionsbedingungen und Substituenten ab. Detaillierte Studien sind erforderlich, um die wichtigsten Reaktionsprodukte zu identifizieren.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

    Molekulare Ziele: Die Verbindung kann aufgrund ihres Benzimidazol-Kerns mit bestimmten Rezeptoren oder Enzymen interagieren.

    Pfade: Weitere Forschung ist erforderlich, um die genauen Mechanismen aufzuklären, durch die sie ihre Wirkungen ausübt.

Wirkmechanismus

    Molecular Targets: The compound may interact with specific receptors or enzymes due to its benzimidazole core.

    Pathways: Further research is needed to elucidate the precise mechanisms by which it exerts its effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Molecular Weight (g/mol) Notable Properties
3-Methyl-N-(2-methyl-1H-benzimidazol-5-yl)butanamide (Target Compound) Benzimidazole + butanamide - 2-Methyl (benzimidazole)
- 3-Methylbutanamide
~259.3 (calculated) Moderate lipophilicity; potential for enzyme inhibition
3-Methyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide Benzimidazole + butanamide - 2-Trifluoromethyl (benzimidazole)
- 3-Methylbutanamide
~312.3 (calculated) Enhanced lipophilicity and membrane permeability due to CF₃ group
3-Methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)butanamide Thiadiazole + butanamide - 3-Phenyl (thiadiazole)
- 3-Methylbutanamide
261.34 Sulfur-containing heterocycle improves stability; potential antimicrobial activity
N-[2-(Methoxymethyl)-1H-benzimidazol-5-yl]-4-phenylbutanamide Benzimidazole + phenylbutanamide - 2-Methoxymethyl (benzimidazole)
- 4-Phenylbutanamide
323.4 Increased steric bulk; possible enhanced receptor selectivity
3,3-Dimethyl-N-(2H-tetrazol-5-yl)butanamide Tetrazole + butanamide - Tetrazole ring
- 3,3-Dimethylbutanamide
183.21 High polarity due to tetrazole; suited for coordination chemistry
N-(1,3-Benzodioxol-5-ylmethyl)-5-chloro-2-methoxybenzamide Benzodioxole + benzamide - 1,3-Benzodioxole
- 5-Chloro-2-methoxybenzamide
~334.8 (calculated) Dual functional groups enhance biological activity diversity

Key Structural and Functional Differences

Substituent Effects on Lipophilicity and Bioavailability
  • The 2-trifluoromethyl analog () exhibits higher lipophilicity than the target compound’s 2-methyl group, which may improve cellular uptake but reduce aqueous solubility .
Heterocyclic Core Modifications
  • Thiadiazole () and tetrazole () cores replace benzimidazole, introducing sulfur or nitrogen-rich rings. These changes affect electronic properties and stability, making them suitable for metal coordination or oxidative environments .
  • Oxadiazole -containing analogs () offer rigidity and π-stacking capabilities, often enhancing binding to aromatic residues in enzymes .

Pharmacological Potential

  • The trifluoromethyl analog () demonstrated improved bioavailability in preclinical models, highlighting the impact of halogenation on drug-like properties .
  • Thiadiazole derivatives () exhibited notable antimicrobial activity against Gram-positive bacteria, linked to their sulfur-mediated disruption of bacterial membranes .

Biologische Aktivität

3-Methyl-N-(2-methyl-1H-benzimidazol-5-yl)butanamide is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Properties

The chemical structure of 3-methyl-N-(2-methyl-1H-benzimidazol-5-yl)butanamide features a benzimidazole ring, which is fused with a butanamide moiety. This unique structure contributes to its biological activity by allowing interaction with various biological targets.

Benzimidazole derivatives, including 3-methyl-N-(2-methyl-1H-benzimidazol-5-yl)butanamide, exhibit a range of biological activities through several mechanisms:

  • Enzyme Inhibition : These compounds can inhibit specific enzymes involved in critical biochemical pathways, which may lead to therapeutic effects against diseases such as cancer and infections.
  • Receptor Interaction : They may interact with various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that benzimidazole derivatives possess significant anticancer properties. For instance, studies have shown that certain benzimidazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. The cytotoxic effects of these compounds have been evaluated across multiple cancer cell lines, demonstrating their potential as anticancer agents.

Cell Line Compound LC50 (nM) Mechanism
U873-Methyl-N-(2-methyl-1H-benzimidazol-5-yl)butanamide200 ± 60G2/M phase arrest
BE3-Methyl-N-(2-methyl-1H-benzimidazol-5-yl)butanamide18.9Apoptosis induction

Antimicrobial Activity

Benzimidazole derivatives have also been studied for their antimicrobial properties. They exhibit efficacy against various bacterial and fungal strains by disrupting cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

  • Neuroblastoma and Glioblastoma Studies : A study investigated the effects of benzimidazole derivatives on neuroblastoma and glioblastoma cell lines, revealing that these compounds could significantly reduce cell viability at low concentrations (LC50 values ranging from 18.9 nM to >3 µM), indicating potent anticancer activity in these models .
  • Antimicrobial Testing : Another study examined the antimicrobial efficacy of similar benzimidazole compounds against pathogenic bacteria, demonstrating inhibition zones comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.